solenopsin
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Overview
Description
Solenopsin is a lipophilic alkaloid with the molecular formula C₁₇H₃₅N, found in the venom of fire ants (Solenopsis species). It is considered the primary toxin in the venom and may be responsible for the cardiorespiratory failure in people who experience excessive fire ant stings . Structurally, this compound consists of a piperidine ring with a methyl group substitution at position 2 and a long hydrophobic chain at position 6 .
Preparation Methods
The total synthesis of solenopsin has been described by several methods. One proposed method starts with the alkylation of 4-chloropyridine with a Grignard reagent derived from 1-bromoundecane, followed by reaction with phenyl chloroformate to form 4-chloro-1-(phenoxycarbonyl)-2-undecyl-1,2-dihydropyridine. The phenylcarbamate is converted to the BOC protecting group, and then pyridine is methylated at the 6 position. The pyridine ring is then reduced to a tetrahydropyridine via catalytic hydrogenation with palladium on carbon and further reduced with sodium cyanoborohydride to a piperidine ring. The BOC group is finally removed to yield this compound . Another method involves palladium-catalyzed N-alkylation and cyclization to construct the trans-2,6-piperidine ring moiety .
Chemical Reactions Analysis
Solenopsin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include catalytic hydrogenation with palladium on carbon for reduction and Grignard reagents for alkylation . Major products formed from these reactions include different analogs of this compound, such as isothis compound A, which has strong insecticidal effects .
Scientific Research Applications
Solenopsin has a number of scientific research applications. It inhibits angiogenesis in vitro via the phosphoinositide 3-kinase signaling pathway and inhibits neuronal nitric oxide synthase in a manner that is non-competitive with L-arginine . It also inhibits quorum-sensing signaling in some bacteria, making it a potential candidate for antimicrobial therapy . Additionally, this compound has been shown to exhibit anti-proliferative effects on tumor cells and may be useful in the treatment of hyperproliferative and malignant disorders of the skin .
Mechanism of Action
Solenopsin exerts its effects by inhibiting the phosphoinositide 3-kinase signaling pathway, which plays a major regulatory role in the control of apoptosis, proliferation, and angiogenesis . It prevents the phosphorylation of Akt and its substrate forkhead box 01a, a member of the forkhead family of transcription factors . This compound also inhibits Akt-1 activity in an ATP-competitive manner without affecting other protein kinases .
Comparison with Similar Compounds
Solenopsin is structurally similar to ceramide, a major endogenous regulator of cell signaling and cancer therapy-induced apoptosis . Both this compound and ceramide inhibit functional Akt activity and PDK1 activation in lipid rafts . this compound induces mitophagy, like ceramide, and exhibits unique anti-angiogenic and anti-proliferative properties . Similar compounds include other piperidine alkaloids such as isothis compound A, this compound B, this compound C, and this compound D, which differ in the length of the alkyl side chain on the piperidine ring .
Properties
CAS No. |
76094-26-3 |
---|---|
Molecular Formula |
C17H35N |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3 |
InChI Key |
AYJGABFBAYKWDX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C |
SMILES |
CCCCCCCCCCCC1CCCC(N1)C |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1)C |
Synonyms |
cis-2-methyl-6-n-undecylpiperidine isosolenopsin A Solenopsin A trans-2-methyl-6-n-undecylpiperidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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